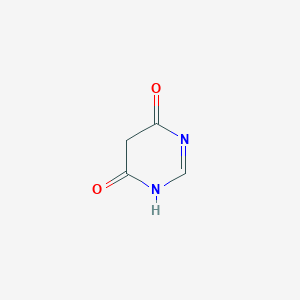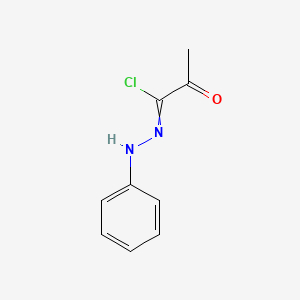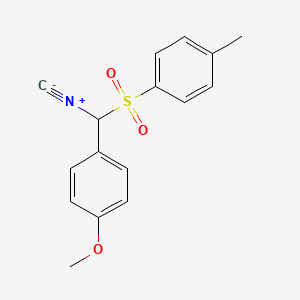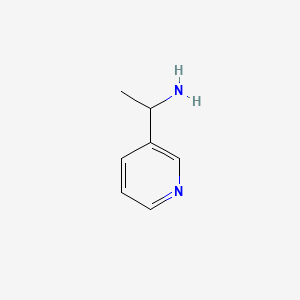
Methyl 3-(benzyloxy)-2-thiophenecarboxylate
Overview
Description
Methyl 3-(benzyloxy)-2-thiophenecarboxylate is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles that are important in medicinal chemistry and materials science due to their unique electronic properties. While the provided papers do not directly discuss methyl 3-(benzyloxy)-2-thiophenecarboxylate, they do provide insights into the chemistry of related thiophene derivatives, which can be useful in understanding the behavior and properties of the compound .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the functionalization of existing thiophene rings or the construction of the thiophene core itself. For example, the synthesis of benzylidene-2,5-dihydro-4-hydroxy-3-thiophenecarboxanilides involves the treatment of esters with arylamines in boiling xylene, leading to anilides and thiophene derivatives through isomerization . Similarly, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can be obtained from methyl 3-hydroxythiophene-2-carboxylate by halogenation, followed by reactions with alcohols . These methods highlight the reactivity of thiophene carboxylates and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate reveals a thiophene ring substituted with amino and ester groups, with a specific orientation of the carbonyl group . The dihedral angle between the rings in methyl 2-(thiophene-2-carboxamido)benzoate is another example of the precise structural information that can be obtained .
Chemical Reactions Analysis
Thiophene derivatives participate in a variety of chemical reactions. The synthesis of benzo[b]thiophene derivatives, for example, involves decarboxylation and esterification steps . The bromocyclization of alkynes and palladium-catalyzed cross-couplings are also employed to create libraries of functionalized benzo[b]thiophenes . These reactions demonstrate the versatility of thiophene derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents on the thiophene ring can affect the compound's electronic properties and reactivity. The gas adsorption and sensing properties of lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups are examples of how the thiophene moiety can impart specific functionalities to materials . Additionally, the magnetic properties of these frameworks can be significant, as seen in the magnetocaloric effect exhibited by a Gd-containing complex .
Scientific Research Applications
- Scientific Field: Pharmaceutical Sciences
- Application : Synthesis and Analytical Characterization of Cyclization Products .
- Methods : In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . The molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results : The new approach led to the obtainment of an unexpected byproduct, which was isolated, characterized, and then used in the following steps to yield a new product .
-
Scientific Field: Medicinal Chemistry
- Application : Antioxidant and Antimicrobial Activity of Transition Metal Complexes .
- Methods : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were also assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains .
-
Scientific Field: Organic Chemistry
- Application : Suzuki–Miyaura Coupling .
- Methods : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
-
Scientific Field: Medicinal Chemistry
- Application : Antifungal Activity of Transition Metal Complexes .
- Methods : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The compounds were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands . The antimicrobial activity results showed that the complexes 10, 11, 14 and 15 were most active compounds . Antifungal activity of complex 11 (Cu(L2)(CH3COO)(H2O) against C. albicans was found to be comparable to standard drug .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .
- Methods : 1-Benzyloxy-2-methyl-3-nitrobenzene may be used in the preparation of 1-[2-[2-(benzyloxy)-6-nitrophenyl]vinyl]pyrrolidine and 4-(benzyloxy)-1H-indole .
- Results : The synthesis of these compounds provides a pathway for the creation of new organic compounds with potential applications in various fields .
Safety And Hazards
Future Directions
The future directions for a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would depend on its potential applications. For example, if it has useful properties as a reactant in chemical reactions, future research might focus on developing new reactions that take advantage of these properties .
properties
IUPAC Name |
methyl 3-phenylmethoxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-13(14)12-11(7-8-17-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDTMLOYBAWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377310 | |
| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-2-thiophenecarboxylate | |
CAS RN |
186588-84-1 | |
| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)










![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)